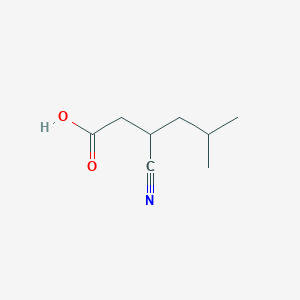

3-Cyano-5-methylhexanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-cyano-5-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-4H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGWZYUMZVZMKTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Cyano 5 Methylhexanoic Acid

Chemo-Catalytic Approaches

Chemo-catalysis offers a robust and versatile platform for the synthesis of 3-Cyano-5-methylhexanoic acid and its derivatives. These approaches leverage a range of chemical reactions, including condensations, additions, and reductions, often employing sophisticated catalysts to control reactivity and stereochemistry.

Condensation Reactions

Condensation reactions are a cornerstone in the construction of the carbon skeleton of this compound. These reactions typically involve the formation of a carbon-carbon bond by joining two smaller molecules, followed by the elimination of a small molecule such as water.

The Knoevenagel condensation provides a direct route to a key precursor of this compound. wikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound, in this case, ethyl cyanoacetate (B8463686), to the carbonyl group of isovaleraldehyde (B47997), followed by a dehydration step. wikipedia.org

The reaction is typically catalyzed by a weak base, such as a secondary amine like piperidine (B6355638) or its salts. google.comzbjimg.com For instance, using piperidinium (B107235) acetate (B1210297) as a catalyst, the condensation yields ethyl (E)-3-cyano-5-methylhex-2-enoate with high regioselectivity (85–90%) for the α,β-unsaturated intermediate. This unsaturated ester is a crucial building block that can be further transformed. The subsequent step involves the hydrogenation of the carbon-carbon double bond, commonly achieved using a palladium on carbon (Pd/C) catalyst under hydrogen pressure, to produce the saturated ethyl 3-cyano-5-methylhexanoate. Triphenylphosphine has also been reported as an effective catalyst for Knoevenagel condensations, offering high yields and stereoselectivity for the (E)-isomer under mild, often solvent-free, conditions. organic-chemistry.org

A typical reaction sequence is as follows:

Condensation: Isovaleraldehyde reacts with ethyl cyanoacetate in the presence of a catalyst.

Dehydration: The initial adduct eliminates a molecule of water to form ethyl (E)-3-cyano-5-methylhex-2-enoate.

Hydrogenation: The resulting α,β-unsaturated ester is reduced to ethyl 3-cyano-5-methylhexanoate.

An alternative condensation strategy begins with isobutyraldehyde (B47883) and cyanoacetic acid. google.comnih.gov In a one-pot Knoevenagel condensation, these two reactants can be combined in the presence of a base to form 2-cyano-4-methylpent-2-enoic acid. nih.gov This intermediate can then undergo a subsequent decarboxylative Knoevenagel reaction with glyoxylic acid to yield a β-cyanoacrylic acid derivative, which is a precursor that can be hydrogenated to the target acid. nih.gov

Another variation involves condensing isobutyraldehyde and cyanoacetic acid using a base like potassium hydroxide. This process yields a salt of 2-cyano-4-methyl-2-pentenoic acid. This intermediate is then reduced via hydrogenation to give the corresponding saturated salt of 2-cyano-4-methylpentanoic acid. google.com This saturated product can then be further elaborated to construct the final this compound structure. google.com

Knoevenagel Condensation between Ethyl Cyanoacetate and Isovaleraldehyde

Michael Addition Reactions with Cyanide Sources

The Michael addition, or conjugate addition, of a cyanide nucleophile to an α,β-unsaturated carbonyl compound is a key strategy for introducing the cyano group at the β-position of the hexanoic acid backbone. This method is often employed in multi-step syntheses that begin with a Knoevenagel condensation.

A common route involves the condensation of isovaleraldehyde with diethyl malonate, which produces an alkylidene malonate. google.comunibo.it A cyanide source, such as potassium cyanide (KCN), is then added in a Michael-type reaction to the α,β-unsaturated intermediate. google.com This addition results in the formation of a dinitrile or a cyano-diester, such as 3-cyano-2-ethoxycarbonyl-5-methyl-hexanoic acid ethyl ester. google.com While effective, these routes often face challenges related to the high toxicity of the cyanide reagents used, such as potassium cyanide or hydrogen cyanide, which can be a significant drawback for large-scale industrial production. google.comgoogleapis.com

Decarboxylative Processes

Decarboxylation is a critical step in several synthetic routes to this compound, used to remove a superfluous carboxyl group from an intermediate. This process is typically applied to molecules like diethyl 2-(1-cyano-3-methylbutyl)malonate or 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester, which are formed through Michael addition pathways. google.comresearchgate.net

The reaction is generally a thermal decarboxylation performed at high temperatures, often between 140°C and 180°C. google.com High-boiling point solvents such as dimethylsulfoxide (DMSO) are commonly used to facilitate the reaction, often in the presence of salts like sodium chloride (NaCl) or potassium chloride (KCl). google.com A specific protocol involves heating 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester in DMSO with NaCl and water at 137-148°C for several hours, which results in the formation of ethyl 3-cyano-5-methylhexanoate. This heat-promoted decarboxylation efficiently generates the desired cyano ester from its more substituted precursor. researchgate.netcapes.gov.br

Table 1: Conditions for Decarboxylation to Ethyl 3-cyano-5-methylhexanoate

| Precursor | Reagents/Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| 2-carboxyethyl-3-cyano-5-methylhexanoic acid, ethyl ester | NaCl, DMSO, Water | 137-148°C | 8.5 hours | 85.7% | |

| 3-cyano-2-ethoxycarbonyl-5-methyl-hexanoic acid ethyl ester | NaCl, DMSO | Not Specified | Not Specified | Not Specified | google.com |

| 2-carboxyethyl-3-cyano-5-methylhexanoic acid | Heat | Not Specified | Not Specified | Not Specified | researchgate.netcapes.gov.br |

Asymmetric Hydrogenation of β-Cyanoacrylates

To produce enantiomerically pure this compound, particularly the (S)-enantiomer which is a key intermediate for pharmaceuticals, asymmetric hydrogenation is a state-of-the-art method. This technique involves the reduction of the carbon-carbon double bond of a prochiral β-cyanoacrylate substrate using a chiral catalyst.

The substrates for this reaction are typically α,β-unsaturated cyano esters or acids, such as (E)-ethyl 3-cyano-5-methylhex-2-enoate or 3-cyano-5-methylhex-3-enoic acid salts. researchgate.net The catalysts are coordination complexes of a transition metal, most commonly rhodium, with a chiral phosphine (B1218219) ligand. Ligands like (R,R)-Me-DUPHOS and (R)-BINAP have proven highly effective, delivering the desired (S)-enantiomer with excellent enantiomeric excess (ee), often exceeding 97%. researchgate.net

Key advantages of this method include high efficiency and stereoselectivity. For example, using a (R)-BINAP-Rh complex at a high substrate-to-catalyst ratio (2,700:1), (S)-ethyl 3-cyano-5-methylhexanoate can be obtained in 95% yield and 99.8% ee. The reaction demonstrates good tolerance to various solvents, including tetrahydrofuran (B95107) (THF) and ethyl acetate. As an alternative to metal catalysts, biocatalytic reductions using ene-reductases have also been developed, offering a green chemistry approach to the asymmetric reduction of β-cyanoacrylates. nih.govresearchgate.netnih.gov

Table 2: Asymmetric Hydrogenation of β-Cyanoacrylate Derivatives

| Substrate | Catalyst/Ligand | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|

| (E)-Ethyl 3-cyano-5-methylhex-2-enoate | (R)-BINAP-Rh | 99.8% | 95% | |

| 3-cyano-5-methylhex-3-enoic acid salt | Rhodium Me-DuPHOS | 97.4% | Not Specified | researchgate.net |

| β-cyanoacrylate ester | Ene-reductase (OYE3) | >95% | Not Specified |

Rhodium-Catalyzed Enantioselective Reduction

This rhodium-catalyzed reduction can be effectively carried out in solvents like tetrahydrofuran (THF) or ethyl acetate and has been successfully scaled up to a pilot-plant level with minimal decomposition of the catalyst.

Biocatalytic Synthesis Routes

Biocatalytic methods, particularly those employing enzymes, have emerged as powerful and environmentally benign alternatives for the synthesis of this compound. These methods often exhibit high regio- and enantioselectivity under mild reaction conditions.

Enzymatic Hydrolysis of Nitriles

Enzymatic hydrolysis of dinitriles is a key biocatalytic strategy. This process can be catalyzed by nitrilases, which convert nitriles directly to carboxylic acids, or by a combination of nitrile hydratases and amidases, which proceed through an amide intermediate. epo.org

A highly attractive biocatalytic approach for producing (S)-3-cyano-5-methylhexanoic acid is the nitrilase-mediated hydrolysis of isobutylsuccinonitrile (IBSN). nih.govgoogleapis.com This reaction is both regioselective, converting only one of the two nitrile groups, and stereoselective, preferentially hydrolyzing the (S)-enantiomer of the racemic IBSN. epo.orggoogleapis.com The unreacted (R)-isobutylsuccinonitrile can often be racemized and recycled, allowing for a theoretical yield of 100%. researchgate.net

The process involves the conversion of the C1 cyano group of IBSN into a carboxyl group, yielding (S)-3-cyano-5-methylhexanoic acid while leaving the (R)-enantiomer largely untouched. epo.orggoogleapis.com This chemoenzymatic route, starting from the condensation of isovaleraldehyde and cyanoacetate followed by cyanation to produce IBSN, is noted for its straightforwardness and high atom economy. researchgate.net

A variety of nitrilase enzymes from different sources have been screened and identified for their efficacy in the hydrolysis of IBSN.

Rhodococcus rhodochrous : Nitrilases from Rhodococcus rhodochrous are well-known for their ability to hydrolyze nitriles. epo.orgnih.gov For instance, Rhodococcus rhodochrous J1 produces a nitrilase that stoichiometrically converts benzonitrile (B105546) to benzoic acid and ammonia. nih.gov

Arthrobacter sp. ZJB-09277 : A novel esterase from Arthrobacter sp. ZJB-09277 has been successfully used for the kinetic resolution of rac-3-cyano-5-methylhexanoic acid esters. researchgate.net This whole-cell biocatalyst shows remarkable tolerance to high concentrations of dimethyl sulfoxide (B87167) (DMSO). researchgate.net

Arabidopsis thaliana AtNIT1 : The nitrilase AtNIT1 from the plant Arabidopsis thaliana has been shown to catalyze the kinetic resolution of racemic isobutylsuccinonitrile, yielding (3S)-3-cyano-5-methyl hexanoic acid with 98% ee and a 45% conversion rate. researchgate.net This enzyme has been overexpressed in E. coli and purified, showing a preference for aliphatic nitriles. nih.gov

Brassica rapa BrNIT : An efficient chemoenzymatic route has been developed using immobilized Escherichia coli cells that harbor the nitrilase BrNIT from Brassica rapa. This system achieved high enantioselectivity (E > 150) and a substrate conversion of over 41.1% at a substrate loading of 100 g/L. acs.org

Arabis alpina AaNIT : A robust nitrilase from Arabis alpina (AaNIT) was identified and engineered. A mutant, N258D, exhibited high catalytic activity and excellent enantioselectivity (E > 300) towards IBSN, even at a high substrate concentration of 100 g L⁻¹. nih.gov

| Enzyme Source | Substrate | Product | Key Findings |

| Rhodococcus rhodochrous | Isobutylsuccinonitrile | (S)-3-Cyano-5-methylhexanoic acid | Known for nitrile hydrolysis capabilities. epo.orgnih.gov |

| Arthrobacter sp. ZJB-09277 | rac-3-Cyano-5-methylhexanoic acid esters | (S)-3-Cyano-5-methylhexanoic acid | High tolerance to DMSO. researchgate.net |

| Arabidopsis thaliana AtNIT1 | Isobutylsuccinonitrile | (3S)-3-Cyano-5-methyl hexanoic acid | 98% ee, 45% conversion. researchgate.net |

| Brassica rapa BrNIT | Isobutylsuccinonitrile | (S)-3-Cyano-5-methylhexanoic acid | E > 150, >41.1% conversion at 100 g/L substrate. acs.org |

| Arabis alpina AaNIT (N258D mutant) | Isobutylsuccinonitrile | (S)-3-Cyano-5-methylhexanoic acid | E > 300, high activity at 100 g L⁻¹ substrate. nih.gov |

The use of whole microbial cells as biocatalysts offers several advantages, including the protection of the enzyme and the avoidance of costly enzyme purification. googleapis.com

Whole cells of the newly isolated Arthrobacter sp. ZJB-09277 have been effectively used for the kinetic resolution of various rac-3-cyano-5-methylhexanoic acid esters. researchgate.net These cells demonstrated a significant tolerance to high concentrations of DMSO, a water-miscible solvent, up to 80% (v/v). researchgate.net In an optimized process, the enzymatic resolution of the substrate at a concentration of 100 mM yielded (S)-3-cyano-5-methylhexanoic acid with a 44.6 mM concentration and 95.1% ee, highlighting its potential for industrial application. researchgate.net

Another example is the use of recombinant Escherichia coli cells expressing the nitrilase from Arabis alpina (AaNIT). nih.gov During this process, a byproduct, (S)-3-cyano-5-methyl hexanoic amide ((S)-CMHM), was identified. nih.gov To address this, a one-pot bienzymatic cascade was developed using the mutant nitrilase (N258D) and an amidase from Pantoea sp. (Pa-Ami), both expressed in separate recombinant E. coli cells. This dual-enzyme system successfully eliminated the amide byproduct, resulting in (S)-3-cyano-5-methylhexanoic acid with a 45.0% conversion and an enantiomeric excess of the product (eeₚ) of 99.3%. nih.gov

Nitrilase-mediated desymmetrization is a powerful strategy for the enantioselective synthesis of chiral molecules. In the context of this compound synthesis, this involves the selective hydrolysis of one of the two cyano groups in a prochiral dinitrile substrate like 2-isobutylsuccinonitrile.

Nitrilases, such as those from Rhodococcus rhodochrous, can selectively hydrolyze one cyano group of 2-isobutylsuccinonitrile to produce (S)-3-cyano-5-methylhexanoic acid. This biocatalytic desymmetrization can achieve high conversion rates (92%) and excellent enantioselectivity (>99% ee). However, careful control of the reaction time is necessary to prevent the hydrolysis of the second nitrile group. This approach represents a highly efficient method for establishing the desired chirality in the target molecule.

Synthetic Routes to this compound Explored

The synthesis of this compound, a key intermediate in the production of various organic molecules, is achieved through several innovative methods. These methodologies often employ enzymatic and chemoenzymatic strategies to ensure high purity and efficiency.

Enzymatic Resolution of Esters: A Key Strategy

A significant approach in the synthesis of this compound involves the enzymatic resolution of its ester derivatives. This method is particularly valued for its ability to produce enantiomerically pure compounds, which are crucial in the pharmaceutical industry.

Lipase-Catalyzed Kinetic Resolution of Racemic Esters

The kinetic resolution of racemic esters, such as ethyl 3-cyano-5-methylhexanoate and 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE), using lipases is a widely adopted and effective technique. acs.orgmdpi.com This process relies on the enantioselective hydrolysis of the ester, where one enantiomer is preferentially converted into the corresponding carboxylic acid, leaving the other enantiomer in high enantiomeric excess. For instance, the resolution of racemic ethyl 3-cyano-5-methylhexanoate can yield the (S)-ester with high optical purity (98-99% enantiomeric excess). Similarly, the resolution of CNDE is a critical step in a chemoenzymatic route, where the (R)-enantiomer is hydrolyzed, allowing for the isolation of the desired (S)-enantiomer. acs.org This method is noted for its high yield (40-45% after one recycle of the unreacted enantiomer) and efficiency. acs.org

Evaluation of Lipase (B570770) Enzymes

The choice of lipase is critical to the success of the kinetic resolution. Several lipases have been evaluated for their efficacy in hydrolyzing esters of this compound.

| Enzyme | Source Organism | Substrate | Key Findings |

| Lipolase® | Thermomyces lanuginosus | 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE) | Achieves high resolution yields (45%) and enantioselectivity (98% enantiomeric excess). mdpi.com |

| Novozym 435 | Candida antarctica lipase B | rac-γ-nitro esters (for pregabalin (B1679071) analogues) | Catalyzes hydrolysis with moderate conversion (18-24%) and good enantiomeric excess (87-94%). mdpi.comnih.gov |

| Pseudomonas cepacia lipase (PSL-CI) | Pseudomonas cepacia | rac-3-cyano-5-methylhexanoic acid ethyl ester | Identified as an effective biocatalyst for enantioselective hydrolysis. lookchem.comresearchgate.net |

| Thermomyces lanuginosus lipase (TLL) | Thermomyces lanuginosus | 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE) | Wild-type shows excellent (S)-enantioselectivity (E > 200) but low activity. Engineered mutants show significantly improved specific activity. nih.govnih.gov |

| Talaromyces thermophilus lipase | Talaromyces thermophilus | Not specified | Not specified |

Research has shown that Lipolase®, a recombinant lipase from Thermomyces lanuginosus, is particularly effective for the kinetic resolution of CNDE, yielding high enantioselectivity. mdpi.com Similarly, lipase PS from Pseudomonas cepacia has been identified as a highly effective biocatalyst for the enantioselective hydrolysis of racemic ethyl 3-cyano-5-methylhexanoate. researchgate.net Studies have also focused on engineering lipases to enhance their catalytic properties. For example, a triple mutant of Thermomyces lanuginosus lipase (S88T/A99N/V116D) exhibited a 60-fold improvement in specific activity for CNDE hydrolysis compared to the wild-type enzyme. nih.gov

Ene-Reductase Bioreduction of β-Cyanoacrylate Esters

An alternative and green approach to synthesizing precursors of this compound is the asymmetric bioreduction of β-cyanoacrylate esters using ene-reductases. nih.gov These enzymes, belonging to the flavin-dependent old yellow enzyme (OYE) family, catalyze the asymmetric reduction of activated alkenes. nih.gov This method offers a highly stereoselective route to chiral β-cyano esters. nih.gov The stereochemical outcome can be controlled by using either the (E)- or (Z)-isomer of the starting β-cyanoacrylate ester, allowing access to both enantiomers of the product with high enantiomeric excess. nih.gov For example, the bioreduction of (E)-β-cyanoacrylate esters generally yields the (S)-products. nih.gov

Chemoenzymatic Synthetic Strategies

Stereochemical Control and Enantiomeric Purity

Enantioselective Synthesis of (S)-3-Cyano-5-methylhexanoic Acid

The enantioselective synthesis of (S)-3-Cyano-5-methylhexanoic acid, a critical chiral intermediate, has been achieved through various innovative biocatalytic and chemocatalytic methods. researchgate.netnih.gov

One prominent chemocatalytic approach involves the asymmetric hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt. nih.gov This reaction, utilizing a rhodium Me-DuPHOS catalyst, yields the desired (S)-3-cyano-5-methylhexanoate with very high enantiomeric excess (ee). nih.gov Subsequent hydrogenation of the nitrile group provides the final desired product in excellent yield and purity. nih.gov

Biocatalytic routes offer an environmentally friendly alternative. researchgate.netnih.gov Nitrilase-mediated hydrolysis of isobutylsuccinonitrile (IBSN) is a highly attractive method. nih.gov Researchers have engineered a robust nitrilase from Arabis alpina (AaNIT), specifically the N258D mutant, which demonstrates high catalytic activity and excellent enantioselectivity (E > 300) towards IBSN, even at high substrate concentrations. nih.gov This enzymatic reaction can, however, produce (S)-3-cyano-5-methyl hexanoic amide as a byproduct. nih.gov To address this, a one-pot bienzymatic cascade using the N258D mutant and an amidase from Pantoea sp. has been developed, successfully eliminating the amide byproduct and yielding (S)-3-Cyano-5-methylhexanoic acid with high conversion and an enantiomeric excess of 99.3%. nih.gov

Another biocatalytic strategy employs whole cells of a newly isolated Arthrobacter sp. ZJB-09277. researchgate.netdntb.gov.ua This method focuses on the kinetic resolution of racemic 3-cyano-5-methylhexanoic acid esters. researchgate.net The esterase from this microorganism shows significant activity and enantioselectivity, which can be further enhanced by the addition of dimethyl sulfoxide (B87167) (DMSO). researchgate.net This process has been shown to produce (S)-3-Cyano-5-methylhexanoic acid with a 95.1% ee. researchgate.net

The following table summarizes key findings in the enantioselective synthesis of (S)-3-Cyano-5-methylhexanoic acid:

| Method | Catalyst/Enzyme | Starting Material | Key Findings | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium Me-DuPHOS | 3-Cyano-5-methylhex-3-enoic acid salt | High yield and purity | Very high |

| Nitrilase-mediated Hydrolysis | Engineered Nitrilase (N258D mutant) from Arabis alpina | Isobutylsuccinonitrile (IBSN) | High catalytic activity and enantioselectivity (E > 300) | >99% |

| One-pot Bienzymatic Cascade | Nitrilase (N258D mutant) and Amidase (Pantoea sp.) | Isobutylsuccinonitrile (IBSN) | Elimination of amide byproduct | 99.30% |

| Whole-cell Biocatalysis | Arthrobacter sp. ZJB-09277 | Racemic this compound esters | Enhanced enantioselectivity with DMSO | 95.10% |

Kinetic Resolution Techniques for Chiral Intermediate Enrichment

Kinetic resolution is a widely employed strategy for enriching the desired enantiomer from a racemic mixture of chiral intermediates related to this compound. This technique relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent, most notably enzymes like lipases and esterases.

Lipase-catalyzed kinetic resolution has proven to be a highly effective method. nih.govnih.gov For instance, the kinetic resolution of 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE) using commercial lipases such as Lipolase® and Lipozyme TLIM® is a promising approach. nih.gov However, these commercial enzymes can exhibit limited catalytic efficiency and reusability. nih.gov To overcome these limitations, researchers have developed and immobilized mutant enzymes. A mutant of Talaromyces thermophilus lipase (B570770) (TTL), when immobilized on an epoxy resin, showed significantly increased catalytic efficiency for the kinetic resolution of CNDE, achieving a 49.7% conversion with a 95% enantiomeric excess of the product (ee_p). nih.govnih.gov This immobilized lipase also demonstrated excellent reusability over multiple cycles. nih.govnih.gov

Another successful application of kinetic resolution involves the use of an esterase from a newly isolated strain, Arthrobacter sp. ZJB-09277. researchgate.netdntb.gov.ua This biocatalyst is employed for the resolution of racemic this compound esters. researchgate.net The enantiomeric ratio of the esterase towards the ethyl ester of rac-3-cyano-5-methylhexanoic acid was significantly improved from 33 to 80 by optimizing reaction parameters, including the addition of 50% (v/v) DMSO. researchgate.net This process yielded (S)-3-cyano-5-methylhexanoic acid with a 95.1% ee. researchgate.net

Nitrilases have also been utilized in kinetic resolution for the synthesis of (S)-3-cyano-5-methylhexanoic acid. nih.gov An engineered nitrilase from Arabis alpina (N258D mutant) displayed excellent enantioselectivity (E > 300) in the hydrolysis of isobutylsuccinonitrile (IBSN). nih.gov

The table below presents a summary of various kinetic resolution techniques.

| Enzyme | Substrate | Key Findings | Enantiomeric Excess (ee) |

|---|---|---|---|

| Immobilized Talaromyces thermophilus lipase (TTL) mutant | 2-Carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE) | Increased catalytic efficiency and reusability; 49.7% conversion. nih.govnih.gov | 95% (ee_p) |

| Esterase from Arthrobacter sp. ZJB-09277 | Racemic this compound ethyl ester | Enantiomeric ratio increased to 80 with 50% DMSO. researchgate.net | 95.10% |

| Engineered Nitrilase (Arabis alpina N258D mutant) | Isobutylsuccinonitrile (IBSN) | High enantioselectivity (E > 300). nih.gov | Not specified |

Racemization Strategies for Undesired Enantiomers

One approach involves the racemization of the undesired (R)-enantiomer of this compound. acs.org This can be achieved through a base-induced process. acs.org For example, (R)-(-)-3-cyano-5-methylhexanoic acid can be racemized by heating with potassium tert-butoxide in isopropanol. acs.org

A more detailed racemization process has been developed for the ethyl ester of (R)-3-cyano-5-methylhexanoic acid. It was discovered that treating the (R)-ester with more than one equivalent of a base like sodium ethoxide in a solvent system of dimethyl sulfoxide and ethanol (B145695) leads to the formation of the racemic acid. google.com This process allows for the recycling of the undesired enantiomer from enzymatic resolution, thereby enhancing the atom economy of the synthesis. google.com

The racemization of related intermediates is also a key strategy. For instance, the unreacted R-enantiomer of 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester can be reversed to the racemic form using sodium ethoxide. lupinepublishers.com Similarly, unreacted (R)-isobutylsuccinonitrile from nitrilase-catalyzed resolution can be recycled through racemization with a high yield. researchgate.net

The base-induced racemization of β-cyano esters like the ethyl ester of this compound is proposed to proceed through a mechanism analogous to a Dieckmann condensation. google.com In this mechanism, a base, such as sodium ethoxide, abstracts the acidic α-proton from the chiral center of the β-cyano ester. This deprotonation results in the formation of a planar, achiral enolate intermediate. Subsequent protonation of this enolate can occur from either face with equal probability, leading to the formation of a racemic mixture of the starting ester. This process effectively erases the stereochemical information at the chiral center, allowing the undesired enantiomer to be converted back into the racemate for reuse in the kinetic resolution step.

Analytical Methodologies for Enantiomeric Excess Determination

Accurately determining the enantiomeric excess (ee) is critical for assessing the effectiveness of stereoselective synthesis and resolution processes. Various analytical techniques are employed for this purpose, with chiral chromatography being the most prominent.

Chiral Gas-Liquid Chromatography (GLC) is a powerful and widely used technique for the separation and quantification of the enantiomers of this compound and its derivatives. google.comgoogleapis.com This method typically involves converting the non-volatile carboxylic acid into a more volatile ester derivative, such as the methyl or ethyl ester, prior to analysis. amazonaws.com

For the analysis of (S)-3-cyano-5-methylhexanoic acid ethyl ester, a common setup includes a gas chromatograph equipped with a chiral column, such as a Chiraldex column, and a Flame Ionization Detector (FID). google.comgoogle.comgoogleapis.com The chiral stationary phase of the column interacts differently with the two enantiomers, leading to different retention times and allowing for their separation and quantification. google.comgoogleapis.com For example, using a Chiraldex (20m x 0.25mm x 0.12mm) column, the retention times for (R)-3-cyano-5-methylhexanoic acid ethyl ester and (S)-3-cyano-5-methylhexanoic acid ethyl ester have been reported as 30.10 min and 31.09 min, respectively. google.com

The enantiomeric excess of the corresponding methyl esters can also be determined by chiral GC. amazonaws.com For instance, after asymmetric hydrogenation, the resulting ethyl or other salt forms of 3-cyano-5-methylhexanoate are converted to the methyl ester for analysis on a Chiraldex G-TA column. amazonaws.com This analytical precision is essential for optimizing reaction conditions and ensuring the high enantiomeric purity required for pharmaceutical applications.

Chemical Transformations and Mechanistic Studies of 3 Cyano 5 Methylhexanoic Acid

Reactions of the Cyano Group

The cyano group of 3-cyano-5-methylhexanoic acid is a key functional handle, primarily utilized for its conversion into an aminomethyl group, which is a crucial step in the synthesis of Pregabalin (B1679071).

Direct hydrolysis of the cyano group in this compound to a second carboxylic acid (to form 3-isobutylglutaric acid) is not a prominently featured reaction in the reviewed literature. Instead, the synthesis of (S)-3-cyano-5-methylhexanoic acid often involves the highly selective enzymatic hydrolysis of one nitrile group of a dinitrile precursor.

Nitrilase enzymes, such as those from Rhodococcus rhodochrous and Arabis alpina, are employed for the desymmetrization of 2-isobutylsuccinonitrile. researchgate.netresearchgate.net This biocatalytic process selectively hydrolyzes one of the two cyano groups to a carboxylic acid, yielding the desired (S)-3-cyano-5-methylhexanoic acid with high enantiomeric excess. This enzymatic approach is favored for its mild conditions and high selectivity, which avoids the formation of unwanted byproducts that can occur with harsh chemical hydrolysis. researchgate.net During this enzymatic conversion, the formation of (S)-3-cyano-5-methyl hexanoic amide has been identified as a byproduct. researchgate.net

The reduction of the cyano group to a primary amine is a fundamental transformation in the synthesis of Pregabalin from this compound. Several methods have been reported to achieve this conversion effectively.

One common method is catalytic hydrogenation. The cyano group can be reduced using hydrogen gas in the presence of various metal catalysts. A sponge-Ni catalyst in a basic ethanol (B145695) solution has been used for this purpose. zbjimg.com Other catalysts include palladium on carbon (Pd/C) and Raney Nickel. lupinepublishers.com For instance, the reduction of the potassium salt of (S)-3-cyano-5-methylhexanoic acid with a sponge-Ni catalyst in basic ethanol efficiently yields the final amine product. zbjimg.com

Chemical hydrides are also employed. A combination of nickel(II) chloride hexahydrate (NiCl₂·6H₂O) and sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) at 0°C has been shown to reduce this compound to 3-(aminomethyl)-5-methylhexanoic acid in high yield. niscpr.res.in Another powerful reducing agent, lithium aluminum hydride (LiAlH₄), can also be used for this transformation, typically in an anhydrous solvent like tetrahydrofuran (B95107) (THF).

Table 1: Reagents and Conditions for the Reduction of the Cyano Group

| Reagent(s) | Solvent | Temperature (°C) | Yield (%) | Reference(s) |

| NiCl₂·6H₂O, NaBH₄ | Methanol | 0 | 88 | niscpr.res.in |

| H₂, Sponge-Ni catalyst | Basic Ethanol | Not Specified | Not Specified | zbjimg.com |

| H₂, Palladium on carbon (Pd/C) | Not Specified | 40-60 | >85 | |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0-25 | Not Specified | |

| H₂, Raney Nickel | Not Specified | Not Specified | Not Specified | lupinepublishers.com |

Hydrolysis to Carboxylic Acid

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety of this compound readily undergoes reactions typical of this functional group, most notably esterification.

Esterification is often performed to create derivatives for subsequent reactions or resolutions. Several methods have been documented for the conversion of this compound to its corresponding esters.

The Steglich esterification is one such method, utilizing dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent. In a typical procedure, (R)-3-cyano-5-methylhexanoic acid is reacted with ethanol and DCC in dichloromethane (B109758) at 0°C, followed by stirring at room temperature.

Another approach involves the formation of a mixed anhydride. (R)-3-cyano-5-methylhexanoic acid can be treated with triethylamine (B128534) and ethyl chloroformate in dichloromethane, followed by the addition of ethanol to yield the ethyl ester.

Direct acid-catalyzed esterification is also effective. Refluxing (R)-3-cyano-5-methylhexanoic acid in ethanol with a catalytic amount of concentrated sulfuric acid produces the ethyl ester.

Table 2: Esterification Methods for this compound

| Method | Reagents | Solvent | Reference(s) |

| Steglich Esterification | Ethanol, Dicyclohexylcarbodiimide (DCC) | Dichloromethane | |

| Mixed Anhydride | Triethylamine, Ethyl Chloroformate, Ethanol | Dichloromethane | |

| Acid Catalysis | Ethanol, Concentrated Sulfuric Acid | Ethanol |

Intramolecular Reactions and Rearrangements

The structure of this compound and its derivatives allows for certain intramolecular reactions and rearrangements, particularly those involving the acidic proton alpha to the cyano group.

A notable rearrangement is the base-catalyzed racemization of its chiral esters. The undesired (R)-enantiomer of this compound ethyl ester can be converted to the racemic mixture, allowing for the recycling of this material in a chemoenzymatic synthesis of the desired (S)-enantiomer. google.comgoogleapis.com This racemization is achieved by treating the (R)-ester with a base, such as sodium ethoxide, in a solvent system like dimethyl sulfoxide (B87167) (DMSO) and ethanol at elevated temperatures. google.com The proposed mechanism involves the deprotonation at the carbon alpha to both the cyano and ester groups, forming a planar enolate intermediate, which then reprotonates non-stereoselectively. googleapis.comresearchgate.net It has been noted that the carboxylic acid itself does not undergo this racemization under similar conditions; the ester functionality is required. googleapis.com

Furthermore, after the reduction of the cyano group to an aminomethyl group, the resulting molecule, 3-(aminomethyl)-5-methylhexanoic acid, has the potential to undergo intramolecular cyclization to form the lactam, 4-isobutyl-pyrrolidin-2-one. google.comgoogle.com This reaction represents a potential side reaction or degradation pathway under certain conditions. google.com

Mechanistic Investigations of Enzyme-Catalyzed Reactions

Biocatalysis plays a crucial role in the stereoselective synthesis of precursors to Pregabalin, including (S)-3-cyano-5-methylhexanoic acid and its esters. Mechanistic studies have focused on understanding the high selectivity of these enzymatic transformations.

The enzymatic desymmetrization of 2-isobutylsuccinonitrile to (S)-3-cyano-5-methylhexanoic acid is catalyzed by nitrilases. researchgate.netgoogleapis.com Nitrilases are a class of enzymes that directly hydrolyze nitriles to carboxylic acids and ammonia. researchgate.netd-nb.info The catalytic mechanism of nitrilases involves a catalytic triad (B1167595) of conserved amino acid residues: glutamate (B1630785), lysine (B10760008), and cysteine (Glu-Lys-Cys). nih.gov The cysteine residue acts as a nucleophile, attacking the carbon atom of the nitrile group. This forms a tetrahedral intermediate which, through a series of steps involving the other residues of the catalytic triad, is hydrolyzed to release the carboxylic acid and ammonia, regenerating the enzyme. d-nb.info The high regio- and stereoselectivity of the reaction arises from the specific three-dimensional arrangement of the substrate within the enzyme's active site, which orients only one of the two nitrile groups of 2-isobutylsuccinonitrile for attack by the catalytic cysteine and preferentially binds the prochiral substrate to produce the (S)-enantiomer. researchgate.net

Lipases are another class of enzymes critical to the synthesis, used for the kinetic resolution of racemic esters of this compound. researchgate.netnih.gov Lipases from sources such as Candida antarctica (e.g., Novozym 435) and Thermomyces lanuginosus catalyze the enantioselective hydrolysis of the ester. nih.govnih.gov In this process, the enzyme preferentially hydrolyzes one enantiomer (typically the R-ester) to the corresponding carboxylic acid, leaving the unreacted ester enriched in the other enantiomer (the desired S-ester). researchgate.net The mechanism of lipase (B570770) action generally involves a serine hydrolase catalytic triad (Ser-His-Asp/Glu). The serine's hydroxyl group, activated by the histidine, performs a nucleophilic attack on the carbonyl carbon of the ester substrate, forming a tetrahedral intermediate and then an acyl-enzyme complex. This complex is subsequently hydrolyzed by water to release the carboxylic acid and regenerate the enzyme. The enantioselectivity is determined by the differential fit of the two enantiomers into the chiral active site of the lipase. nih.gov

Nitrilase Reaction Mechanisms (e.g., Ping-Pong Bi-Bi Mechanism)

Nitrilase enzymes (EC 3.5.5.1) are employed in the synthesis of (S)-3-cyano-5-methylhexanoic acid through the regio- and enantioselective hydrolysis of a dinitrile precursor, 2-isobutylsuccinonitrile. These enzymes catalyze the hydrolysis of a nitrile group directly to a carboxylic acid and ammonia, typically without the release of an amide intermediate. wikipedia.orgcreative-enzymes.com

The catalytic activity of nitrilases relies on a characteristic catalytic triad of amino acid residues in the active site, most commonly composed of a cysteine, a glutamate, and a lysine (Cys-Lys-Glu). wikipedia.orgbrennerlab.netnih.gov The generally accepted mechanism proceeds through the formation of a covalent intermediate, which is characteristic of a Ping-Pong or double-displacement reaction mechanism. youtube.comgouni.edu.ng

The catalytic cycle can be described in the following steps:

Acylation Step: The catalytic glutamate residue acts as a base, activating the thiol group of the cysteine residue. wikipedia.org This activated cysteine then performs a nucleophilic attack on the electrophilic carbon atom of one of the nitrile groups of the substrate (e.g., 2-isobutylsuccinonitrile). wikipedia.orgopenbiotechnologyjournal.com

Formation of a Thioimidate Intermediate: This attack results in the formation of a covalent thioimidate intermediate. wikipedia.org

First Hydrolysis and Ammonia Release: A water molecule hydrolyzes the thioimidate, leading to the formation of a tetrahedral intermediate which then collapses to release ammonia. This step leaves the substrate covalently bound to the enzyme as an acyl-enzyme intermediate. wikipedia.orgopenbiotechnologyjournal.com

Deacylation Step (Second Hydrolysis): A second water molecule enters the active site and hydrolyzes the acyl-enzyme intermediate. This step releases the final product, this compound, and regenerates the free enzyme, completing the catalytic cycle. wikipedia.org

This mechanism is classified as a Ping-Pong Bi-Bi mechanism because one substrate (the nitrile) binds and a product (ammonia) is released, modifying the enzyme into a covalent intermediate (E-Acyl). gouni.edu.ng Subsequently, the second substrate (water) binds to the modified enzyme, and the second product (the carboxylic acid) is released, returning the enzyme to its original state. numberanalytics.comnumberanalytics.com

Research into the nitrilase-catalyzed production of (S)-3-cyano-5-methylhexanoic acid has focused on enhancing enzyme stereoselectivity and activity through protein engineering. By creating mutants and using computational methods like molecular dynamics simulations, scientists can analyze and optimize substrate binding and the catalytic process. asm.org The table below summarizes findings from engineering a chimeric nitrilase for improved synthesis of (S)-3-cyano-5-methylhexanoic acid ((S)-CMHA).

Table 1: Performance of Engineered Nitrilase Mutants for (S)-CMHA Synthesis This table is interactive. Click on the headers to sort the data.

| Mutant | Key Mutation(s) | Relative Activity (Fold Increase vs. BaNITM0) | Enantioselectivity (E-value) | By-product Amide Formation (%) |

|---|---|---|---|---|

| BaNITM0 (Parent) | - | 1.0 | - | 15.8% |

Data sourced from studies on engineering nitrilase for improved reaction specificity and enantioselectivity.

Lipase Reaction Mechanisms

Lipases (EC 3.1.1.3) are extensively used in the kinetic resolution of racemic mixtures of this compound esters, such as ethyl (R,S)-3-cyano-5-methylhexanoate. researchgate.net This technique separates enantiomers by leveraging the enzyme's ability to selectively catalyze the hydrolysis of one enantiomer at a much higher rate than the other.

The catalytic mechanism of lipases, which are serine hydrolases, also involves a catalytic triad, typically Ser-His-Asp (or Glu). The reaction proceeds via an acyl-enzyme intermediate, following a Ping-Pong Bi-Bi kinetic model, particularly in the case of hydrolysis or esterification reactions. researchgate.netnih.gov

The mechanism for the enantioselective hydrolysis of an ester like ethyl 3-cyano-5-methylhexanoate can be detailed as follows:

Acylation: The serine's hydroxyl group, activated by the histidine-aspartate pair, performs a nucleophilic attack on the carbonyl carbon of the ester substrate (e.g., the (R)-enantiomer of ethyl 3-cyano-5-methylhexanoate).

Acyl-Enzyme Intermediate Formation: This leads to the formation of a tetrahedral intermediate, which then collapses, releasing the alcohol moiety (ethanol) and forming a covalent acyl-enzyme intermediate. nih.gov The (S)-enantiomer of the ester does not fit as productively into the active site and reacts much more slowly, if at all.

Deacylation: A water molecule acts as the second substrate and attacks the acyl-enzyme intermediate.

Product Release and Enzyme Regeneration: This second nucleophilic attack leads to the release of the carboxylic acid product ((R)-3-cyano-5-methylhexanoic acid) and regenerates the active site of the lipase, making it ready for another catalytic cycle.

As a result of this kinetic resolution, the reaction mixture becomes enriched in the unreacted (S)-ester and the hydrolyzed (R)-acid. The desired (S)-ester can then be separated with high enantiomeric purity. Various lipases, including Novozym 435 (Candida antarctica lipase B), Lipolase (Thermomyces lanuginosus lipase), and lipases from Pseudomonas cepacia, have proven effective for this transformation. researchgate.netconicet.gov.armdpi.com

Table 2: Lipase-Catalyzed Kinetic Resolution of Ethyl 3-Cyano-5-methylhexanoate This table is interactive. Click on the headers to sort the data.

| Lipase Catalyst | Reaction Type | Key Product | Yield (%) | Enantiomeric Excess (ee) (%) |

|---|---|---|---|---|

| Novozym 435 | Enantioselective Hydrolysis | (S)-ester | 40-45% | 98-99% |

| Lipolase | Enantioselective Hydrolysis | (S)-ester | 40-45% | >98% |

Data compiled from research on the chemoenzymatic synthesis of pregabalin precursors. researchgate.net

Role As a Pharmaceutical Synthesis Intermediate

Critical Intermediate in Pregabalin (B1679071) Production

The synthesis of Pregabalin, a gamma-aminobutyric acid (GABA) analogue, heavily relies on 3-cyano-5-methylhexanoic acid as a key chiral intermediate. researchgate.netnih.govnih.govchemicalbook.comgoogleapis.comgoogle.comnih.govfigshare.comresearchgate.netresearchgate.net The (S)-enantiomer of Pregabalin is the pharmacologically active form, making the stereoselective synthesis of its precursors paramount. Numerous synthetic strategies, including both chemical and enzymatic methods, have been developed to produce optically pure (S)-3-cyano-5-methylhexanoic acid and its esters to serve as the penultimate intermediate for Pregabalin. wipo.intnih.govgoogle.com

The journey to Pregabalin from this intermediate involves the reduction of the nitrile (cyano) group to a primary amine. This transformation is often achieved through catalytic hydrogenation. niscpr.res.inzbjimg.comnih.gov The efficiency and stereochemical purity of this final step are highly dependent on the quality of the preceding cyano-intermediate.

Specific Pathways Involving this compound in Pregabalin Synthesis

Several synthetic routes to Pregabalin utilize this compound or its derivatives. These pathways often focus on establishing the correct stereochemistry at the C3 position early in the synthesis.

One prominent chemoenzymatic approach involves the resolution of a racemic diester, rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester, using a lipase (B570770). quickcompany.inlupinepublishers.com This enzymatic hydrolysis selectively produces (S)-2-carboxyethyl-3-cyano-5-methylhexanoic acid, which is then decarboxylated to yield the desired (S)-3-cyano-5-methylhexanoic acid ethyl ester. quickcompany.inlupinepublishers.com This ester is subsequently converted to Pregabalin.

Another strategy involves the asymmetric hydrogenation of a cyano-substituted olefin. For instance, a 3-cyano-5-methylhex-3-enoic acid salt can be hydrogenated using a chiral rhodium catalyst to produce (S)-3-cyano-5-methylhexanoate with high enantiomeric excess. researchgate.netnih.gov This intermediate is then reduced to form Pregabalin. nih.gov

Biocatalytic routes using nitrilases have also been extensively explored. These enzymes can enantioselectively hydrolyze a dinitrile precursor, isobutylsuccinonitrile (IBSN), to directly afford (S)-3-cyano-5-methylhexanoic acid. nih.govnih.gov

A summary of key synthetic intermediates and their roles is presented in the table below:

| Intermediate | Role in Pregabalin Synthesis |

| (S)-3-Cyano-5-methylhexanoic acid | Direct precursor to (S)-Pregabalin. researchgate.netnih.govnih.govchemicalbook.comgoogleapis.comgoogle.comnih.govfigshare.comresearchgate.netresearchgate.net |

| (S)-3-Cyano-5-methylhexanoic acid ethyl ester | Key intermediate, often produced via resolution or asymmetric synthesis, which is then converted to Pregabalin. researchgate.netnih.govwipo.intgoogle.comlupinepublishers.com |

| (S)-2-Carboxyethyl-3-cyano-5-methylhexanoic acid (S-CCMA) | Intermediate in chemoenzymatic routes, which undergoes decarboxylation to form the desired cyano ester. nih.govwipo.intquickcompany.inlupinepublishers.com |

| Isobutylsuccinonitrile (IBSN) | A dinitrile precursor that can be enantioselectively hydrolyzed by nitrilases to produce (S)-3-cyano-5-methylhexanoic acid. quickcompany.inlupinepublishers.com |

Derivatives and Related Chiral Intermediates

(S)-3-Cyano-5-methylhexanoic acid ethyl ester is a highly valuable intermediate in the production of Pregabalin. researchgate.netnih.govwipo.intgoogle.comlupinepublishers.com Its synthesis is a focal point of many manufacturing processes. One method involves the enzymatic resolution of racemic 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester, where a lipase selectively hydrolyzes the (S)-enantiomer. lupinepublishers.com Subsequent decarboxylation yields the target (S)-cyano ester. lupinepublishers.com Another approach is the asymmetric hydrogenation of an unsaturated precursor using a chiral catalyst, which can directly produce the (S)-ester with high optical purity. researchgate.netnih.gov

Isobutylsuccinonitrile (IBSN) serves as a dinitrile precursor in highly efficient biocatalytic routes to (S)-3-cyano-5-methylhexanoic acid. quickcompany.inlupinepublishers.com The key transformation is the regio- and enantioselective hydrolysis of one of the two nitrile groups in IBSN, catalyzed by a nitrilase enzyme. nih.gov This enzymatic reaction directly yields (S)-3-cyano-5-methylhexanoic acid, the desired chiral intermediate for Pregabalin. nih.gov This approach is attractive for its directness and potential for high enantioselectivity. nih.gov The unreacted (R)-enantiomer of IBSN can often be racemized and recycled back into the process, enhancing the atom economy. acs.org

Advanced Research and Development Perspectives

Enzyme Engineering and Optimization for Biocatalysis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis routes for 3-Cyano-5-methylhexanoic acid. Enzyme engineering plays a pivotal role in developing robust and efficient biocatalysts for industrial applications.

Enhancing Catalytic Activity and Reaction Specificity

Researchers are actively exploring various enzymes, particularly nitrilases and lipases, to improve the synthesis of this compound. researchgate.net Nitrilases are of significant interest due to their ability to directly convert dinitriles to the desired cyano-carboxylic acid with high regioselectivity. google.com For instance, a chimeric nitrilase, BaNITM0, was developed for the biosynthesis of the precursor (S)-3-cyano-5-methylhexanoic acid ((S)-CMHA) from isobutylsuccinonitrile (IBSN). researcher.life However, this enzyme also catalyzed an undesirable hydration reaction, leading to the formation of (S)-3-cyano-5-methylhexanoic amide as a by-product. researcher.life Further engineering of this nitrilase was undertaken to enhance its reaction specificity. researcher.life

Lipases are also widely used, primarily for the kinetic resolution of racemic esters of this compound. mdpi.com For example, lipase (B570770) PS from Pseudomonas cepacia has been identified as an effective biocatalyst for the enantioselective hydrolysis of racemic this compound ethyl ester. researchgate.net The catalytic activity of these enzymes is often optimized by modifying reaction conditions such as pH, temperature, and solvent systems. researchgate.net

Improving Enantioselectivity through Molecular Modification

Achieving high enantiomeric excess (ee) is critical for the pharmaceutical applications of this compound. Molecular modification techniques like site-saturation mutagenesis and directed evolution are powerful tools for enhancing the enantioselectivity of enzymes.

Site-saturation mutagenesis has been successfully applied to improve the enantioselectivity of nitrilases. researchgate.netnih.gov In one study, this technique was used to evolve a nitrilase for the desymmetrization of a prochiral dinitrile, resulting in a variant with a product enantiomeric excess of 98.5% ee. nih.gov Another investigation utilized the molecular mechanics/Poisson–Boltzmann surface area (MM/PBSA) method to identify key residues (hotspots) in a nitrilase that influence stereoselectivity. researchgate.netrsc.org By mutating these hotspots, specifically Trp57 and Val134, researchers created mutants (W57F/V134M and W57Y/V134M) with significantly enhanced enantioselectivity (E > 300) for the kinetic resolution of rac-isobutylsuccinonitrile (rac-ISBN) to (S)-CMHA, achieving an ee of over 99.9%. researchgate.netrsc.org

Directed evolution has also proven effective. For instance, directed evolution of a nitrilase from Arabis alpina (AaNIT) led to the N258D mutant, which exhibited high catalytic activity and excellent enantioselectivity (E > 300) towards IBSN. researchgate.net Similarly, engineering of the chimeric nitrilase BaNITM0 through mutations V82L, M127I, and C237S resulted in the BaNITM2 variant with a 5.4-fold increase in enzyme activity and an enantioselectivity (E value) of 515. researcher.lifenih.gov This engineered enzyme also showed reduced by-product formation. researcher.lifenih.gov

The following table summarizes the impact of molecular modifications on enzyme performance:

| Enzyme | Modification | Substrate | Improvement | Reference |

| Nitrilase | Site-Saturation Mutagenesis (Ala190His) | 3-Hydroxyglutaronitrile | Product ee of 98.5% | nih.gov |

| Nitrilase | Site-Saturation Mutagenesis (W57F/V134M, W57Y/V134M) | rac-Isobutylsuccinonitrile | E > 300, ee > 99.9% | researchgate.netrsc.org |

| Nitrilase from Arabis alpina (AaNIT) | Directed Evolution (N258D) | Isobutylsuccinonitrile | E > 300 | researchgate.net |

| Chimeric Nitrilase (BaNITM0) | Engineering (V82L/M127I/C237S) | Isobutylsuccinonitrile | 5.4-fold increased activity, E = 515 | researcher.lifenih.gov |

| OPR1 | Mutant Variants | β-cyanoacrylate esters | Improved stereoselectivities and conversions | scienceopen.com |

Addressing Enzyme Reusability and Immobilization Techniques

For industrial viability, the reusability of biocatalysts is crucial. Immobilization is a key strategy to enhance enzyme stability and facilitate its recovery and reuse. researchgate.net Various immobilization techniques are being explored for enzymes used in the synthesis of this compound.

Immobilized lipases, such as Novozym 435, are commonly used for the kinetic resolution of racemic ethyl 3-cyano-5-methylhexanoate. Immobilized Pseudomonas cepacia lipase (Lipase PS IM) has shown strong tolerance to high substrate concentrations and can be effectively used for large-scale production. researchgate.net Research has also focused on immobilizing whole cells harboring the desired enzyme, which can offer a more cost-effective solution. researchgate.net For example, immobilized Escherichia coli cells containing nitrilase from Brassica rapa have been used for the regio- and enantioselective hydrolysis of IBSN. researchgate.net These immobilized cells demonstrated high enantioselectivity (E > 150) and good substrate conversion even after multiple batches. researchgate.net

Process Optimization for Industrial-Scale Production

Scaling up the synthesis of this compound from the lab to an industrial setting requires careful process optimization, with a strong emphasis on green chemistry principles and economic viability.

Implementation of Green Chemistry Principles in Synthesis

The fine chemical and pharmaceutical industries are increasingly adopting green chemistry principles to minimize their environmental impact. researchgate.netgoogle.com In the context of this compound synthesis, this involves using environmentally benign solvents, reducing waste, and employing catalytic methods. google.com

Biocatalytic routes are inherently greener than many traditional chemical methods as they are typically performed in aqueous media under mild conditions, reducing the need for harsh chemicals and organic solvents. researchgate.net For instance, the use of nitrilases for the hydrolysis of nitriles is considered an eco-friendly approach that aligns with the principles of green chemistry. researchgate.net Furthermore, chemoenzymatic processes that combine the advantages of chemical and enzymatic steps are being developed to create more sustainable synthetic pathways. An example is a process that utilizes a lipase for resolution, followed by a heat-promoted decarboxylation, which significantly reduces organic solvent usage. lookchem.com

Evaluation of Cost-Effectiveness and Atom Economy

Cost-effectiveness and atom economy are critical considerations for any industrial process. researchgate.net Atom economy, a concept central to green chemistry, aims to maximize the incorporation of all materials used in the process into the final product. researchgate.net

The following table highlights different synthetic routes and their implications for industrial production:

| Synthetic Route | Key Features | Advantages | Disadvantages | Reference |

| Diethyl Succinate-Based Route | Reaction with isobutyraldehyde (B47883), thermal decarboxylation, lipase-mediated resolution | Good atom economy | Moderate overall yields due to side reactions | |

| Lipase-Catalyzed Kinetic Resolution | Use of immobilized lipases in a biphasic system | High enantiomeric excess (98-99% ee) | Requires recycling of the unreacted enantiomer | |

| Chemoenzymatic Process | Lipase resolution followed by heat-promoted decarboxylation | Reduced organic solvent usage, mostly aqueous process | lookchem.com | |

| Racemization of Undesired Enantiomer | Catalytic palladium in dimethylacetamide | Improves atom economy by 32% |

Computational Chemistry Applications in Reaction and Enzyme Design

Computational chemistry has emerged as a powerful tool for the rational design and engineering of enzymes, offering profound insights into reaction mechanisms and the origins of selectivity. acs.orgnih.gov In the context of producing optically pure pregabalin (B1679071), a key intermediate is (S)-3-cyano-5-methylhexanoic acid ((S)-CMHA). rsc.org The enzymatic kinetic resolution of racemic isobutylsuccinonitrile (rac-ISBN) using nitrilases presents a highly attractive route to (S)-CMHA. researchgate.netrsc.org However, the stereoselectivity of wild-type enzymes is often insufficient for industrial applications. rsc.org To overcome this, computational methods are employed to guide the molecular modification of nitrilases, significantly enhancing their stereoselectivity for the desired (S)-enantiomer. rsc.orgrsc.org Research has successfully utilized these in silico approaches to identify key amino acid residues, or "hotspots," that govern the enzyme's stereference, leading to the creation of highly selective mutant enzymes. rsc.orgrsc.org

Molecular Dynamics Simulations in Enzyme Structure-Function Relationships

Molecular dynamics (MD) simulations are a cornerstone of computational enzyme analysis, providing a dynamic view of the interactions between an enzyme and its substrate at an atomic level. tandfonline.com For the enzymatic synthesis of (S)-3-cyano-5-methylhexanoic acid, MD simulations have been instrumental in elucidating the structural basis of nitrilase stereoselectivity. rsc.orgnih.gov By simulating the behavior of the enzyme-substrate complex over time, researchers can assess the stability of the complex and observe critical conformational changes. mdpi.comfrontiersin.org

In studies involving the engineering of nitrilases for the production of (S)-CMHA, MD simulations were performed on docked enzyme-ligand complexes. nih.govrsc.org These simulations clarified the underlying mechanisms responsible for improved stereoselectivity in engineered mutants. For instance, analysis of MD trajectories revealed that specific mutations could induce reconstruction of the substrate-binding region or restrict the movement of key catalytic residues. nih.govresearcher.life In one study, simulations showed that mutations M127I and C237S restricted the motion of a critical glutamic acid residue (E66) in the catalytic triad (B1167595), which was linked to a desirable decrease in amide byproduct formation. nih.govresearcher.life Furthermore, the mutation V82L was shown to reshape the substrate-binding pocket, leading to enhanced stereoselectivity. nih.govresearcher.life These dynamic insights are crucial for understanding how specific amino acid substitutions translate into improved enzyme function, guiding the design of more efficient biocatalysts. nih.gov

Molecular Mechanics/Poisson–Boltzmann Surface Area (MM/PBSA) Method for Stereoselectivity Modulation

The Molecular Mechanics/Poisson–Boltzmann Surface Area (MM/PBSA) method is a widely used computational technique to estimate the binding free energy of a ligand to a protein. acs.orgchemrxiv.orgnih.gov This approach has been successfully applied to identify mutational hotspots that modulate the stereoselectivity of nitrilases in the synthesis of (S)-3-cyano-5-methylhexanoic acid. rsc.orgresearchgate.netrsc.org The method calculates the binding free energy by combining molecular mechanics energy terms with a continuum solvation model. nih.gov

In a landmark study, the MM/PBSA method was used to calculate the binding free energies of enantiomers of the substrate with a nitrilase. rsc.orgrsc.org This analysis identified two key residues, Trp57 and Val134, as critical hotspots for controlling stereoselectivity. By calculating the energy differences in how the (R)- and (S)-substrates bind within the active site, researchers could predict mutations that would favor the binding and conversion of the desired enantiomer.

Subsequent site-directed mutagenesis of these hotspots led to the creation of double mutants, W57F/V134M and W57Y/V134M, with dramatically enhanced stereoselectivity. rsc.orgrsc.org These engineered enzymes were capable of kinetically resolving racemic isobutylsuccinonitrile (rac-ISBN) to produce (S)-CMHA with exceptionally high enantiomeric excess (e.e. >99.9%) and good conversion ratios. rsc.orgrsc.org Docking and simulation analyses further explained that the improved selectivity was due to factors like a favorable "DC–S switch" and the formation of specific hydrogen bonds in the active center of the mutant nitrilases. rsc.orgrsc.org

| Enzyme Mutant | Conversion Ratio (%) | Enantiomeric Excess (e.e.) of (S)-CMHA (%) |

|---|---|---|

| W57F/V134M | 43.8 | >99.9 |

| W57Y/V134M | 40.9 | >99.9 |

A separate study also employed computational analysis and MD simulations to engineer a chimeric nitrilase, resulting in the triple mutant V82L/M127I/C237S. This variant also showed significantly improved properties for producing (S)-CMHA. nih.govresearcher.life

| Property | Improvement |

|---|---|

| Enantioselectivity (E-value) | 515 |

| Enzyme Activity | 5.4-fold increase |

| Amide Formation | Reduced from 15.8% to 1.9% |

The successful application of the MM/PBSA method provides a powerful guideline for the rational molecular modification of nitrilases and other enzymes where stereoselectivity is a critical parameter. rsc.orgrsc.org

Q & A

Basic: What are the standard enzymatic methods for synthesizing (S)-3-cyano-5-methylhexanoic acid?

Methodological Answer:

The synthesis typically involves nitrilase-mediated hydrolysis of isobutylsuccinonitrile (IBSN). A regioselective nitrilase from Arabis alpina (AaNIT) is used to hydrolyze IBSN to (S)-3-cyano-5-methylhexanoic acid under mild conditions (neutral pH, ambient temperature) . For industrial scalability, a one-pot bienzymatic cascade reaction combining nitrilase and amidase enzymes achieves high enantioselectivity (>99% e.e.) and yields (~45% conversion) .

Key Data:

| Enzyme Source | Substrate | Conversion (%) | Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Arabis alpina | IBSN | 45.0 | 99.3% (S) |

| Engineered BaNITM2* | IBSN | 45.9 | >99.0% (S) |

| *Chimeric nitrilase (mutations: V82L/M127I/C237S) . |

Advanced: How can enzyme engineering improve stereoselectivity and conversion rates in pregabalin precursor synthesis?

Methodological Answer:

Directed evolution and computational design (e.g., MM/PBSA methods) identify critical residues (e.g., Trp57, Val134) in nitrilase to enhance stereoselectivity. Mutations like V82L/M127I/C237S in chimeric nitrilases (e.g., BaNITM2) increase catalytic efficiency, enabling 150 g/L IBSN conversion with >99% e.e. . Combining nitrilase with lipases (e.g., Burkholderia cepacia lipase) in cascade reactions further optimizes enantioselective hydrolysis .

Experimental Design Tip:

- Use saturation mutagenesis at hotspot residues.

- Validate enzyme stability via repeated batch reactions (e.g., 8 cycles with retained activity) .

Basic: What analytical techniques are used to confirm enantiomeric purity of 3-cyano-5-methylhexanoic acid?

Methodological Answer:

High-performance liquid chromatography (HPLC) with chiral columns (e.g., CHIRALPAK® AD-H) is standard. Nuclear magnetic resonance (NMR) and polarimetry validate configuration, while gas chromatography-mass spectrometry (GC-MS) quantifies byproducts. For enzymatic reactions, monitor conversion via UV-spectroscopy (nitrile-to-carboxyl group transition) .

Reference Data:

- Enantiomeric excess (e.e.) ≥95% achieved via BCL-catalyzed hydrolysis at pH 6.0, 35°C .

Advanced: How do conflicting data on reaction yields in enantioselective hydrolysis arise, and how can they be resolved?

Methodological Answer:

Discrepancies often stem from substrate concentration thresholds or enzyme-substrate mismatches. For example, high substrate loading (>100 g/L) may cause enzyme inhibition. Resolve via:

Kinetic Analysis: Determine and to optimize substrate-enzyme ratios.

Solvent Engineering: Use co-solvents (e.g., acetone) to improve substrate solubility without denaturing enzymes .

Process Monitoring: Track intermediates with LC-MS to identify bottlenecks .

Case Study:

- AaNIT exhibits 45% conversion at 150 g/L IBSN, but yields drop at higher concentrations due to mass transfer limitations .

Basic: What biochemical pathways involve this compound in pregabalin synthesis?

Methodological Answer:

The compound is a chiral intermediate in the nitrilase-mediated pathway:

Step 1: Hydrolysis of IBSN to (S)-3-cyano-5-methylhexanoic acid via nitrilase.

Step 2: Reduction of the cyano group to an amine, forming (S)-pregabalin .

Key Enzymes:

- Nitrilase (AaNIT, BaNITM2) for Step 1.

- Ene-reductases or hydrogenation catalysts for Step 2 .

Advanced: What strategies mitigate byproduct formation during IBSN hydrolysis?

Methodological Answer:

Byproducts (e.g., amides) arise from incomplete hydrolysis or off-target enzyme activity. Solutions include:

Enzyme Screening: Use nitrilases with strict regioselectivity (e.g., BaNITM2 eliminates amide byproducts) .

pH Control: Maintain pH 7.0–8.0 to favor carboxylate formation over amide .

Cascade Reactions: Introduce amidases to hydrolyze residual amides .

Data:

- AaNIT produces 99.3% e.e. (S)-acid with no detectable amides at pH 7.5 .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Use non-sparking tools to prevent electrostatic ignition (cyano group reactivity).

- Avoid dust/aerosol formation via wet handling or closed systems.

- Conduct reactions in ventilated environments; use PPE (gloves, goggles) .

Advanced: How can reaction conditions be optimized for scalable pregabalin precursor production?

Methodological Answer:

Biocatalyst Immobilization: Immobilize nitrilase on silica or chitosan beads for reuse .

Fed-Batch Systems: Gradually add IBSN to maintain sub-inhibitory concentrations.

Thermostability Enhancement: Engineer disulfide bonds or use thermophilic nitrilases (e.g., Pyrococcus spp.) .

Scale-Up Data:

- 1.5 g/L engineered E. coli cells convert 150 g/L IBSN with 45.9% yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.